molecular formula C18H20O4 B13013427 Ethyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate

Ethyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate

Cat. No.: B13013427
M. Wt: 300.3 g/mol
InChI Key: WDWBCGHTYFUGCE-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C18H20O4. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a methoxy group, and a 2-methylbenzyl ether group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate typically involves the esterification of 3-methoxy-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The resulting ethyl 3-methoxy-4-hydroxybenzoate is then reacted with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methoxy and 2-methylbenzyl ether groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

ethyl 3-methoxy-4-[(2-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C18H20O4/c1-4-21-18(19)14-9-10-16(17(11-14)20-3)22-12-15-8-6-5-7-13(15)2/h5-11H,4,12H2,1-3H3

InChI Key

WDWBCGHTYFUGCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2C)OC

Origin of Product

United States

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